4-Iodobenzenesulfonyl fluoride

Übersicht

Beschreibung

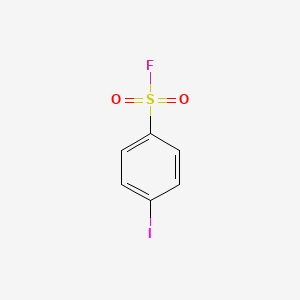

4-Iodobenzenesulfonyl fluoride is an organosulfur compound with the molecular formula C6H4FIO2S. It is a white solid that is used in various chemical reactions and has applications in scientific research. The compound is known for its reactivity due to the presence of both the iodine and sulfonyl fluoride groups, making it a valuable reagent in organic synthesis.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

One common method for synthesizing 4-iodobenzenesulfonyl fluoride involves the reaction of 4-iodobenzenesulfonyl chloride with potassium fluoride in the presence of 18-crown-6 ether in acetonitrile. The reaction is typically carried out at ambient temperature for 18 hours. The insoluble materials are removed by filtration, and the solvent is evaporated to yield the desired product .

Reaction Conditions:

Reagents: 4-iodobenzenesulfonyl chloride, potassium fluoride, 18-crown-6 ether

Solvent: Acetonitrile

Temperature: Ambient

Time: 18 hours

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory-scale synthesis but are optimized for larger-scale operations. These methods often involve continuous flow reactors to improve efficiency and yield. The use of automated systems for reagent addition and product isolation helps in scaling up the production process.

Analyse Chemischer Reaktionen

Types of Reactions

4-Iodobenzenesulfonyl fluoride undergoes various types of chemical reactions, including:

Nucleophilic Substitution: The sulfonyl fluoride group can be replaced by nucleophiles such as amines, alcohols, and thiols.

Oxidation: The iodine atom can be oxidized to form higher oxidation state compounds.

Reduction: The sulfonyl fluoride group can be reduced to sulfonamide or sulfonic acid derivatives.

Common Reagents and Conditions

Nucleophilic Substitution: Reagents like amines, alcohols, and thiols in the presence of a base.

Oxidation: Oxidizing agents such as hydrogen peroxide or peracids.

Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.

Major Products Formed

Nucleophilic Substitution: Formation of sulfonamide, sulfonate esters, or sulfonate thioesters.

Oxidation: Formation of iodate or periodate derivatives.

Reduction: Formation of sulfonamide or sulfonic acid derivatives.

Wissenschaftliche Forschungsanwendungen

Synthesis of 4-Iodobenzenesulfonyl Fluoride

The synthesis of this compound typically involves the conversion of 4-iodobenzenesulfonyl chloride using potassium fluoride in the presence of crown ethers such as 18-crown-6. The reaction conditions are mild, allowing for high yields:

- Reaction Conditions :

Applications in Organic Synthesis

This compound serves as a key electrophile in various synthetic reactions:

- Sulfonylation Reactions : It is used to introduce sulfonyl groups into organic molecules, enhancing their biological activity or modifying their physical properties.

- Defluorinative Ligation : The compound can act as an S(VI) electrophile, facilitating the construction of complex organic frameworks through defluorinative coupling reactions .

Case Study: Synthesis of Vinyl Sulfones

A recent study demonstrated the use of sulfonyl fluorides in synthesizing vinyl sulfones via cooperative organosuperbase activation and photoredox catalysis. This method allows for the formation of functional polymers and dyes under mild conditions, showcasing the synthetic utility of sulfonyl fluorides .

Medicinal Chemistry Applications

This compound has been investigated for its potential therapeutic applications:

- Inhibitors of Lipoprotein Lipase : Research indicates that certain sulfonyl fluorides can inhibit lipoprotein lipase activity, which is crucial in lipid metabolism. For instance, pentane-1-sulfonyl fluoride was found to be an effective inhibitor, suggesting similar potential for other derivatives .

Case Study: Breast Cancer Treatment

A study highlighted that treatment with a sulfonyl fluoride probe attenuated nuclear hormone receptor activity in breast cancer cells, indicating its potential role in cancer therapeutics .

Material Science Applications

In materials science, this compound is utilized to modify surfaces and create functional materials:

- Functional Polymers : The compound's reactivity allows it to be incorporated into polymer matrices, enhancing their properties for applications in coatings and adhesives .

Summary Table of Applications

Wirkmechanismus

The mechanism of action of 4-iodobenzenesulfonyl fluoride involves the covalent modification of target molecules. The sulfonyl fluoride group reacts with nucleophilic residues, such as serine or cysteine, in proteins, leading to the formation of a stable sulfonyl-enzyme derivative. This modification can inhibit the activity of enzymes, making it a valuable tool in biochemical research .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

- 4-Bromobenzenesulfonyl fluoride

- 4-Chlorobenzenesulfonyl fluoride

- 4-Fluorobenzenesulfonyl fluoride

Comparison

4-Iodobenzenesulfonyl fluoride is unique due to the presence of the iodine atom, which imparts distinct reactivity compared to its bromine, chlorine, and fluorine analogs. The iodine atom is larger and more polarizable, which can influence the compound’s reactivity and the types of reactions it undergoes. Additionally, the iodine atom can participate in specific interactions, such as halogen bonding, which are less common with other halogens.

Biologische Aktivität

4-Iodobenzenesulfonyl fluoride (IBSF) is a sulfonyl fluoride compound that has garnered attention in chemical biology due to its unique reactivity and potential applications as a biochemical probe. This article explores the biological activity of IBSF, focusing on its mechanisms of action, applications in enzyme inhibition, and its role as a reactive probe.

This compound is characterized by its sulfonyl fluoride functional group, which imparts significant electrophilic properties. This compound can react with various nucleophiles, making it a useful tool in the study of protein interactions and enzyme mechanisms. The sulfonyl fluoride moiety allows for selective labeling of amino acid residues, particularly serine, cysteine, and tyrosine, which are crucial for enzyme activity and protein function .

The primary mechanism through which IBSF exerts its biological activity involves covalent modification of target proteins. This is achieved by the formation of stable sulfonamide bonds with nucleophilic side chains in proteins. For example, studies have shown that sulfonyl fluorides can effectively inhibit proteases by modifying serine residues in their active sites . The reactivity of IBSF with various amino acids can be summarized as follows:

| Amino Acid | Reactivity with IBSF |

|---|---|

| Serine | High |

| Cysteine | Moderate |

| Tyrosine | Moderate to High |

| Lysine | Low |

Applications in Enzyme Inhibition

IBSF has been utilized as an irreversible inhibitor for several enzymes. Notably, it has been shown to inhibit transthyretin (TTR), a protein associated with amyloid diseases. The compound stabilizes TTR by forming covalent bonds that prevent amyloid fibril formation, which is critical in conditions like familial amyloid polyneuropathy . The kinetics of this reaction indicate that IBSF reacts significantly faster with TTR compared to hydrolysis reactions, highlighting its potential therapeutic applications.

Case Study: Inhibition of Transthyretin

In a detailed study, researchers used IBSF to investigate its effect on TTR stability. The results indicated that the conjugation of IBSF to TTR resulted in enhanced stability against amyloidogenesis. The binding kinetics were measured, revealing a half-life for conjugation in the range of 1-4 minutes, which is substantially faster than other known inhibitors . This rapid reaction rate suggests that IBSF could be developed into a therapeutic agent for treating amyloid-related diseases.

Fragment Screening and Chemical Probes

Recent advancements have seen the development of IBSF-based probes for fragment screening in drug discovery. These probes leverage the unique reactivity of sulfonyl fluorides to label specific protein targets, facilitating the identification of new drug candidates . For instance, studies have demonstrated that sulfonyl fluoride probes can selectively label tyrosine residues in peptides, providing insights into protein interactions and functions.

Research Findings on Sulfonyl Fluoride Probes

A comparative study evaluated various sulfonyl fluoride compounds for their labeling efficiency on nonapeptides. The findings revealed that compounds with higher reactivity towards tyrosine residues also exhibited significant labeling efficiency across different peptide sequences. This correlation underscores the utility of IBSF derivatives in probing protein dynamics and interactions .

Eigenschaften

IUPAC Name |

4-iodobenzenesulfonyl fluoride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H4FIO2S/c7-11(9,10)6-3-1-5(8)2-4-6/h1-4H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ATWMMWPERDAQSC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1S(=O)(=O)F)I | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H4FIO2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80283238 | |

| Record name | 4-iodobenzenesulfonyl fluoride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80283238 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

286.06 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

4241-66-1 | |

| Record name | 4241-66-1 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=30628 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 4-iodobenzenesulfonyl fluoride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80283238 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.